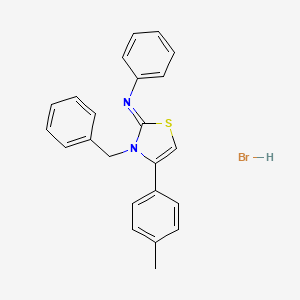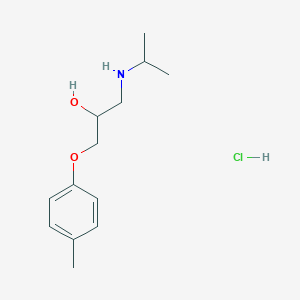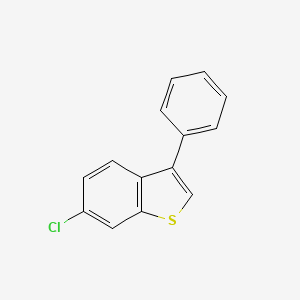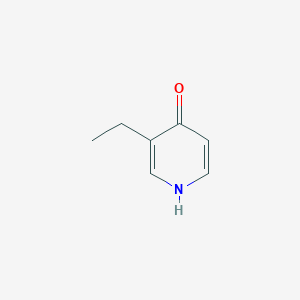
(Z)-N-(3-benzyl-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-(3-benzyl-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of (Z)-N-(3-benzyl-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide is not fully understood. However, it has been suggested that the compound may exert its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It may also inhibit the growth and proliferation of cancer cells by disrupting the cell cycle and DNA replication.
Biochemical and Physiological Effects:
(Z)-N-(3-benzyl-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and exhibit antibacterial, antifungal, and antiviral properties. Additionally, (Z)-N-(3-benzyl-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide has been found to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (Z)-N-(3-benzyl-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide is its potent antitumor activity. It has been shown to be effective against a range of cancer cell lines, making it a promising candidate for the development of new cancer treatments. Additionally, (Z)-N-(3-benzyl-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide has a high yield in the synthesis process, making it a cost-effective method for producing the compound.
However, there are also some limitations to using (Z)-N-(3-benzyl-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide in lab experiments. The mechanism of action of the compound is not fully understood, which may limit its potential applications. Additionally, more research is needed to determine the optimal dosage and administration of (Z)-N-(3-benzyl-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide for different applications.
Zukünftige Richtungen
There are several future directions for the research and development of (Z)-N-(3-benzyl-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide. One potential direction is the development of new cancer treatments based on the compound's potent antitumor activity. Additionally, more research is needed to determine the optimal dosage and administration of (Z)-N-(3-benzyl-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide for different applications. Further research is also needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of (Z)-N-(3-benzyl-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide involves the reaction of 3-benzyl-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline with hydrobromic acid. The reaction is carried out in the presence of a catalyst under controlled conditions to ensure the formation of the desired product. The yield of the synthesis process is typically high, making it a cost-effective method for producing (Z)-N-(3-benzyl-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide.
Wissenschaftliche Forschungsanwendungen
(Z)-N-(3-benzyl-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent antitumor activity in various cancer cell lines, making it a promising candidate for the development of new cancer treatments. Additionally, (Z)-N-(3-benzyl-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide has been shown to have antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new antimicrobial agents.
Eigenschaften
IUPAC Name |
3-benzyl-4-(4-methylphenyl)-N-phenyl-1,3-thiazol-2-imine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2S.BrH/c1-18-12-14-20(15-13-18)22-17-26-23(24-21-10-6-3-7-11-21)25(22)16-19-8-4-2-5-9-19;/h2-15,17H,16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQSJTPUMNVAGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CC4=CC=CC=C4.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-benzyl-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Bis[3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropyl]benzimidazol-2-one](/img/structure/B2765584.png)


![ethyl [2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetate](/img/structure/B2765590.png)
![2-[(2-Chloro-6-fluorophenyl)methyl]-4,7-dimethyl-6-(3-morpholin-4-ylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2765592.png)
![2-(benzylthio)-9-(4-ethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2765595.png)


![N-(2,4-dimethoxyphenyl)-6-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2765599.png)
![(3,4-difluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2765600.png)
![N-(tert-butyl)-N'-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]urea](/img/structure/B2765601.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole](/img/structure/B2765604.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2765607.png)